Rennin - 9001-98-3

Rennin

Catalog Number: EVT-3567933
CAS Number: 9001-98-3
Molecular Formula: C30H27N3O15
Molecular Weight: 669.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rennin, also known as chymosin (EC 3.4.4.3), is an aspartic protease primarily known for its role in milk coagulation. [] It is found in the gastric juice of young mammals, particularly calves, where it plays a crucial role in digestion by converting milk to curd. [] Rennin specifically cleaves the peptide bond between phenylalanine and methionine residues in κ-casein, a protein found in milk. [] This cleavage leads to the destabilization of the casein micelle structure, ultimately resulting in milk coagulation. []

Apart from its digestive role in young mammals, rennin has found significant applications in various scientific fields, primarily in the food industry for cheese production. []

Traditional Extraction:

Traditionally, rennin was extracted from the fourth stomach (abomasum) of unweaned calves. [] This process involved multiple steps, including extraction with salt solutions, precipitation, and purification. []

Microbial Production:

The increasing demand for rennin led to the exploration of alternative sources, with microbial production emerging as a prominent method. [] Various fungi, including species like Mucor pusillus, Mucor miehei, and Endothia parasitica, have been identified as potent producers of rennin-like enzymes. [, , , ] These enzymes, often referred to as microbial rennins, exhibit similar milk-clotting properties to calf rennin and have gained significant importance in the cheese industry. [, , , ]

Recombinant DNA Technology:

Advances in recombinant DNA technology have enabled the production of calf rennin in heterologous expression systems. [] This approach involves cloning the rennin gene from calf stomach into suitable host organisms like Escherichia coli, Saccharomyces cerevisiae, and Aspergillus species. [] These recombinant systems offer a sustainable and controlled production of rennin, addressing the ethical and supply limitations associated with traditional extraction methods. []

Source and Classification

Enterobactin is classified as a catecholate siderophore, which are small molecules that chelate ferric iron (Fe³⁺) with high affinity. This classification is significant because it highlights the compound's role in microbial iron uptake mechanisms. The production of enterobactin is genetically regulated, involving several genes such as entA, entB, entC, entD, and entE, which encode enzymes necessary for its biosynthesis .

Synthesis Analysis

Methods and Technical Details

Recent advancements include the development of a one-step synthesis that eliminates intermediate steps, significantly enhancing yield. This method utilizes protected precursors that are subsequently deprotected under acidic conditions to yield the final enterobactin scaffold .

Molecular Structure Analysis

Structure and Data

The molecular structure of enterobactin can be represented as follows:

  • Chemical Formula: C₁₈H₁₉N₃O₆
  • Molecular Weight: 393.44 g/mol

The structure features three N-(2,3-dihydroxybenzoate) moieties linked by L-serine residues, forming a cyclic trimer. The hydroxyl groups on the aromatic rings are crucial for iron binding, allowing enterobactin to form stable complexes with ferric ions .

Chemical Reactions Analysis

Reactions and Technical Details

Enterobactin primarily functions through its ability to bind ferric iron. The reaction can be summarized as follows:

Fe3++EnterobactinEnterobactin Fe3+\text{Fe}^{3+}+\text{Enterobactin}\rightarrow \text{Enterobactin Fe}^{3+}

This complex formation is characterized by high stability and specificity for Fe³⁺ ions over other metal ions. The binding process involves coordination through the hydroxyl groups of the catecholate moieties, which effectively sequesters iron from the environment .

Mechanism of Action

Process and Data

The mechanism of action of enterobactin involves several steps:

  1. Synthesis: Enterobactin is synthesized intracellularly by Escherichia coli.
  2. Release: Once synthesized, it is secreted into the extracellular environment.
  3. Iron Binding: Enterobactin binds ferric ions with high affinity.
  4. Uptake: The enterobactin-iron complex is recognized by specific receptors on the bacterial surface, facilitating its uptake through active transport mechanisms.

This process is critical for bacterial survival in iron-depleted environments, such as during infection or in host tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Enterobactin is soluble in water due to its polar functional groups.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized enterobactin .
Applications

Scientific Uses

Enterobactin has several important applications in scientific research:

  • Microbial Iron Acquisition Studies: It serves as a model compound for studying microbial iron uptake mechanisms.
  • Antimicrobial Research: Due to its role in iron acquisition, enterobactin analogs are explored for potential therapeutic applications against pathogenic bacteria by disrupting their iron metabolism .
  • Biochemical Probes: Its ability to form stable complexes with iron makes it useful in various biochemical assays aimed at understanding metal ion interactions in biological systems .

Properties

CAS Number

9001-98-3

Product Name

Enterobactin

IUPAC Name

N-[7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide

Molecular Formula

C30H27N3O15

Molecular Weight

669.5 g/mol

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)

InChI Key

SERBHKJMVBATSJ-UHFFFAOYSA-N

SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Solubility

PARTIALLY SOL IN WATER, DIL ALCOHOL

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

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